molecular formula C17H16ClN3O B4521297 3-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4521297
M. Wt: 313.8 g/mol
InChI Key: DCSVCYFNJKMKTI-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)propanamide is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide is 313.0981898 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical and Systemic Inflammation Inhibition

Studies have shown that N-pyridinyl(methyl)indolylpropanamides, including derivatives of 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide, act as non-acidic NSAIDs. These compounds have been described to inhibit topical and systemic inflammation with efficacy superior to ibuprofen and comparable to dexamethasone in mouse models. This pharmacological modulation was achieved through structural variations at key positions of the indole ring and the propanamide chain, highlighting the compound's potential as a powerful anti-inflammatory agent (Dassonville et al., 2008).

Urease Inhibition for Therapeutic Applications

In another dimension of scientific research, novel indole-based hybrid oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized and evaluated for their in vitro inhibitory potential against the urease enzyme. These molecules exhibited potent urease inhibitory activities, with competitive inhibition kinetics indicating their potential as therapeutic agents in combating diseases associated with urease activity. The hemolytic study also suggested mild cytotoxicity, making these compounds promising candidates for drug development programs (Nazir et al., 2018).

Immunomodulatory Effects

Research into the immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides, closely related to 3-(6-chloro-1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide, has identified compounds with significant inhibitory effects on murine splenocytes proliferation. These findings suggest a potential application in moderating immune responses, contributing to the development of new treatments for autoimmune diseases and conditions requiring immunosuppression (Giraud et al., 2010).

Properties

IUPAC Name

3-(6-chloroindol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-15-2-1-14-5-9-21(16(14)11-15)10-6-17(22)20-12-13-3-7-19-8-4-13/h1-5,7-9,11H,6,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVCYFNJKMKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.